2-chloro-4-(1H-pyrazol-5-yl)benzonitrile
Overview
Description
2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile is an organic compound with the molecular formula C10H6ClN3. It is a valuable intermediate in the synthesis of various biologically active compounds, including anti-tumor, anti-inflammatory, and antibacterial agents . The compound is characterized by its unique structure, which includes a chloro-substituted benzene ring and a pyrazole moiety.
Mechanism of Action
Target of Action
The primary target of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile is the androgen receptor . The androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues.
Mode of Action
This compound acts as an androgen receptor modulator . It inhibits prostate cancer cell growth by antagonizing the androgen receptor . This means it blocks the binding of androgens to the androgen receptor, preventing the receptor from activating and triggering the cellular changes that lead to prostate cancer growth .
Biochemical Pathways
The compound’s action on the androgen receptor disrupts the normal biochemical pathways involved in cell proliferation and differentiation. By blocking the androgen receptor, it prevents the activation of genes that promote cell growth, leading to a decrease in prostate cancer cell proliferation .
Result of Action
The result of this compound’s action is the inhibition of prostate cancer cell growth . By antagonizing the androgen receptor, it prevents the cellular changes that lead to the growth of prostate cancer cells .
Biochemical Analysis
Biochemical Properties
2-chloro-4-(1H-pyrazol-5-yl)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions can vary, including hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it may form hydrogen bonds or engage in π-π interactions with target proteins, altering their conformation and activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can impact its effectiveness. Long-term studies have shown that it can have sustained effects on cellular function, although its stability may decrease over time . These temporal changes are crucial for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may have beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can be transported by specific transporters or binding proteins, affecting its localization and accumulation . These factors influence the compound’s effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact the compound’s interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: A commonly used preparation method involves the reaction of benzonitrile and 2-chloro-4-nitrobenzonitrile under alkaline conditions. This reaction produces 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile, which is then purified by crystallization .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for further use in pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Stille couplings, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-tumor and anti-inflammatory properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
- 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile
- 2-Chloro-4-(1-tetrahydro-2H-pyran-2-yl-1H-pyrazol-5-yl)benzonitrile
Comparison: 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile is unique due to its specific substitution pattern on the benzene ring and the position of the pyrazole moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
2-chloro-4-(1H-pyrazol-5-yl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-9-5-7(1-2-8(9)6-12)10-3-4-13-14-10/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCINLNFBTLIGBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NN2)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201275822 | |
Record name | 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201275822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1297537-37-1 | |
Record name | 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1297537-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1297537371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201275822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.510 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3896742GVE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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